Cytotoxic Activity Comparison with Congeners
Mappiodoside A was evaluated for cytotoxic activity alongside nine other terpenoid indole alkaloids from the same isolation study. In direct head-to-head comparison under identical assay conditions, all ten compounds—including Mappiodoside A—were found to be inactive against the tested cell lines [1]. This negative finding represents a verifiable differentiation point when compared to structurally related compounds from the same genus: mappianine B, isolated from M. iodoides in a subsequent study, exhibited moderate cytotoxicity against MGC-803, Bel-7404, A549, NCI-H460, and HepG2 cancer cell lines with IC50 values ranging from 5.19 to 42.86 μM [2].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Inactive (no cytotoxic effect observed) |
| Comparator Or Baseline | Mappianine B: IC50 5.19–42.86 μM against MGC-803, Bel-7404, A549, NCI-H460, HepG2 cell lines; 5-fluorouracil (positive control): IC50 15.83–25.42 μM |
| Quantified Difference | Qualitative difference: inactive vs. moderately cytotoxic (IC50 5.19–42.86 μM) |
| Conditions | Mappiodoside A: MTT assay (cytotoxicity evaluation conditions not fully specified in abstract). Mappianine B: MTT assay, 48 h incubation, MGC-803, Bel-7404, A549, NCI-H460, and HepG2 cancer cell lines. |
Why This Matters
Researchers seeking a non-cytotoxic scaffold for target-specific mechanistic studies should select Mappiodoside A, while those requiring anticancer activity should consider mappianine B instead.
- [1] Cong, H. J., Zhao, Q., Zhang, S. W., Wei, J. J., Wang, W. Q., & Xuan, L. J. (2014). Terpenoid indole alkaloids from Mappianthus iodoides Hand.-Mazz. Phytochemistry, 100, 76–85. View Source
- [2] Zhang, G. J., Hu, F., Jiang, H., Dai, L. M., Liao, H. B., Li, N., Wang, H. S., Pan, Y. M., & Liang, D. (2018). Mappianines A-E, structurally diverse monoterpenoid indole alkaloids from Mappianthus iodoides. Phytochemistry, 145, 68–76. View Source
